molecular formula C8H9Br2NO2 B2561635 Methyl 4-(bromomethyl)nicotinate hydrobromide CAS No. 2442597-53-5

Methyl 4-(bromomethyl)nicotinate hydrobromide

Cat. No.: B2561635
CAS No.: 2442597-53-5
M. Wt: 310.973
InChI Key: RKNWNFAKFWQIAR-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . It is a derivative of nicotinic acid and is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)nicotinate hydrobromide can be synthesized through the bromination of methyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group at the 4-position of the nicotinate ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of methyl nicotinate.

Scientific Research Applications

Methyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. This interaction can lead to the modification of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.

    Ethyl 4-(bromomethyl)nicotinate: Similar to Methyl 4-(bromomethyl)nicotinate hydrobromide but with an ethyl ester group.

    4-(Bromomethyl)nicotinic acid: A carboxylic acid derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific bromomethyl substitution at the 4-position of the nicotinate ring, which imparts distinct reactivity and properties compared to other nicotinate derivatives. This uniqueness makes it valuable in targeted chemical synthesis and research applications .

Properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNWNFAKFWQIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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